

Spectroscopic Analysis of Methyl 4-biphenylcarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-biphenylcarboxylate

Cat. No.: B554700

[Get Quote](#)

Introduction

Methyl 4-biphenylcarboxylate (CAS No. 720-75-2) is an organic compound with the molecular formula $C_{14}H_{12}O_2$.^[1] As a derivative of biphenyl, it serves as a valuable intermediate in the synthesis of various organic materials and pharmaceutical compounds. The structural elucidation and purity assessment of **Methyl 4-biphenylcarboxylate** rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for data acquisition, and a logical workflow for its characterization.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for **Methyl 4-biphenylcarboxylate** in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts, multiplicities, and integration values are indicative of the electronic environment and connectivity of the protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in a complete tabular format in the search results.			

Note: While specific peak assignments with integrations are not fully available in the provided search results, ^1H NMR spectra for **Methyl 4-biphenylcarboxylate** are available in databases such as SpectraBase, acquired on a BRUKER AC-300 instrument.[1]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts are characteristic of the carbon skeleton.

Chemical Shift (δ) ppm	Assignment
Data not available in a complete tabular format in the search results.	

Note: ^{13}C NMR spectra for **Methyl 4-biphenylcarboxylate** are available in public databases. These spectra were obtained on instruments such as a VARIAN XL-200.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
Specific peak list not available in the search results.		
(Typical Range) 3100-3000	Aromatic C-H	Stretching
(Typical Range) 3000-2850	Aliphatic C-H (methyl)	Stretching
(Typical Range) 1725-1705	Ester C=O	Stretching
(Typical Range) 1600-1450	Aromatic C=C	Stretching
(Typical Range) 1300-1000	Ester C-O	Stretching

Note: FTIR spectra of **Methyl 4-biphenylcarboxylate** have been recorded using the KBr wafer technique.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
212	High	[M] ⁺ (Molecular Ion)
181	High	[M - OCH ₃] ⁺
152	Medium	[M - COOCH ₃] ⁺

Note: The fragmentation pattern is consistent with the structure of **Methyl 4-biphenylcarboxylate**, showing the loss of the methoxy and carbomethoxy groups.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of approximately 5-10 mg of **Methyl 4-biphenylcarboxylate** is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- The solution is thoroughly mixed to ensure homogeneity.

^1H NMR Data Acquisition:

- The NMR spectrometer (e.g., a 300 MHz instrument) is tuned and shimmed for the specific probe and solvent.
- A standard one-pulse ^1H NMR experiment is performed.
- Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
- The spectral data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Data Acquisition:

- A proton-decoupled ^{13}C NMR experiment is conducted on the same sample.
- A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance and lower gyromagnetic ratio of the ^{13}C nucleus.
- The data is processed similarly to the ^1H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground **Methyl 4-biphenylcarboxylate** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

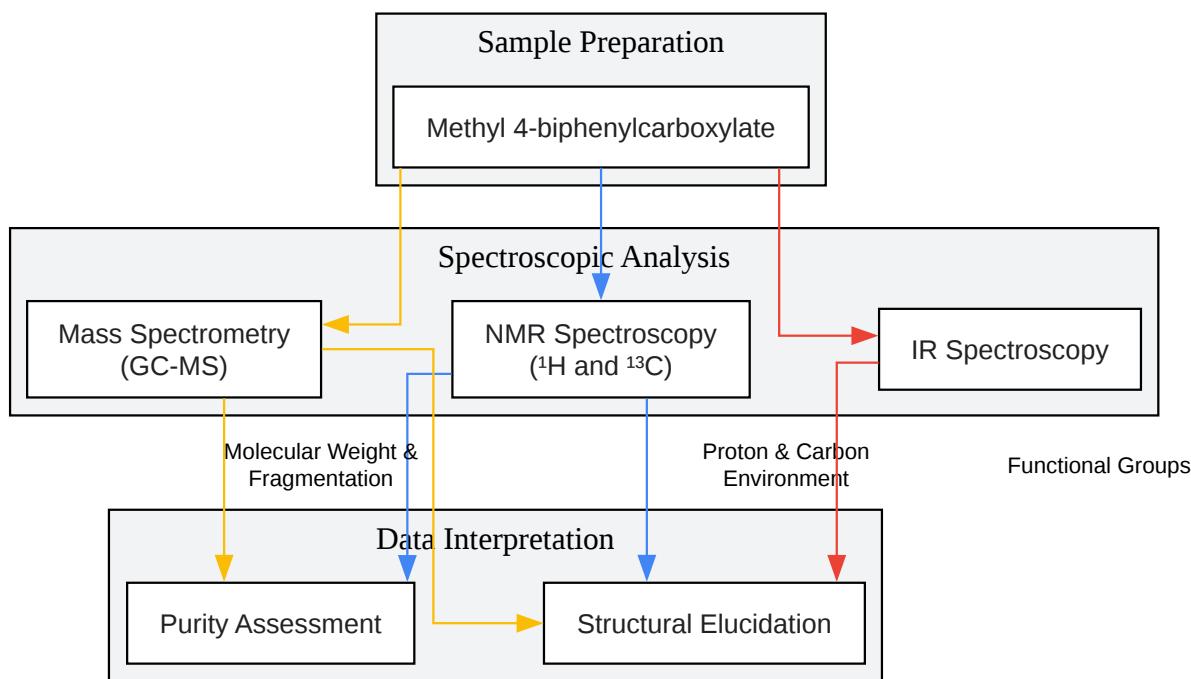
Data Acquisition:

- A background spectrum of a blank KBr pellet is collected to account for any atmospheric and instrumental variations.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
- The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **Methyl 4-biphenylcarboxylate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).


Data Acquisition:

- A small volume (typically 1 μL) of the sample solution is injected into the GC inlet.
- The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.
- The separated components elute from the column and enter the mass spectrometer.
- Electron ionization (EI) at 70 eV is typically used to fragment the molecules.

- The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl 4-biphenylcarboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **Methyl 4-biphenylcarboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 4-biphenylcarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554700#spectroscopic-data-nmr-ir-mass-of-methyl-4-biphenylcarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com